

Application Notes: Flocculation Mechanism of Aluminum Sulfate for Turbidity Removal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Aluminum sulfate hydrate*

Cat. No.: *B1260447*

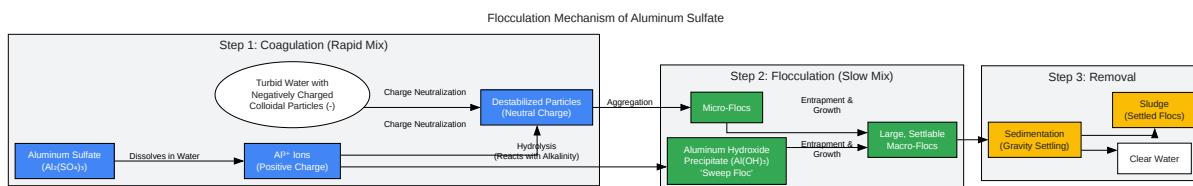
[Get Quote](#)

Introduction

Aluminum sulfate, commonly known as alum ($\text{Al}_2(\text{SO}_4)_3$), is a widely used and cost-effective chemical coagulant in water and wastewater treatment.^[1] Its primary function is to remove turbidity, which is caused by suspended and colloidal particles such as clay, silt, organic matter, and microorganisms.^{[2][3]} The process, known as coagulation-flocculation, destabilizes these particles, causing them to aggregate into larger, heavier clumps called "flocs" that can be easily removed by sedimentation and/or filtration.^{[1][2]} This application note details the mechanism of action, critical process parameters, and a standard protocol for optimizing the use of aluminum sulfate for turbidity removal.

Mechanism of Action

The removal of turbidity using aluminum sulfate is a multi-step process involving two key stages: coagulation and flocculation.^[4]


- Coagulation (Charge Neutralization): When aluminum sulfate is added to water, it dissolves and releases positively charged trivalent aluminum ions (Al^{3+}).^[1] Most suspended particles that cause turbidity in natural water sources carry a negative surface charge, which creates repulsive forces that keep them stable in suspension.^{[1][5]} During a brief period of rapid, high-intensity mixing (flash mix), the positive Al^{3+} ions neutralize the negative charges on the colloidal particles.^[1] This charge neutralization destabilizes the particles, overcoming the repulsive forces and allowing them to begin to stick together.^[2]

- Flocculation (Floc Formation and Growth): Following coagulation, the water undergoes a period of gentle, slow mixing.[1] During this stage, two primary mechanisms contribute to the formation of large flocs:
 - Hydrolysis and Precipitation: The aluminum ions react with the water's natural alkalinity (bicarbonates and carbonates) to form insoluble, gelatinous precipitates of aluminum hydroxide (Al(OH)_3).[1][2] This sticky, web-like precipitate is the primary component of the "floc".
 - Sweep Flocculation: The slow mixing promotes collisions between the destabilized particles and the growing aluminum hydroxide precipitates. The particles become enmeshed in the sticky Al(OH)_3 floc.[1] This "sweep-floc" mechanism continues to aggregate more particles, forming larger, denser, and heavier flocs that can be effectively removed in the subsequent sedimentation stage.[6]

The overall chemical reaction can be simplified as: $\text{Al}_2(\text{SO}_4)_3 \cdot 14\text{H}_2\text{O} + 6\text{HCO}_3^- \rightarrow 2\text{Al(OH)}_3(\text{s}) + 6\text{CO}_2 + 14\text{H}_2\text{O} + 3\text{SO}_4^{2-}$

This reaction highlights the consumption of alkalinity (HCO_3^-), which is a critical factor in process control.

Diagram: Flocculation Mechanism of Aluminum Sulfate

[Click to download full resolution via product page](#)

Caption: The coagulation-flocculation process using aluminum sulfate.

Critical Process Parameters

The efficiency of turbidity removal by aluminum sulfate is highly dependent on several key factors that must be monitored and controlled.[3]

Parameter	Optimal Range/Condition	Rationale and Impact on Flocculation
pH	5.5 - 7.5	The solubility of aluminum hydroxide is minimal in this range, maximizing its precipitation and floc formation. [1] Outside this range, floc formation is poor, and residual aluminum in treated water can increase. [4]
Coagulant Dosage	Varies (determined by Jar Test)	Must be optimized for the specific water quality. Under-dosing results in incomplete charge neutralization and poor floc formation. [3] [7] Over-dosing can cause charge reversal and restabilization of particles, leading to poor settling. [7]
Raw Water Turbidity	N/A	Higher initial turbidity generally requires a higher coagulant dosage. The nature of the suspended particles also influences the required dose. [8]
Alkalinity	Sufficient to buffer pH drop	The alum hydrolysis reaction consumes alkalinity, which lowers the pH. [1] If the raw water has low alkalinity, the pH may drop below the optimal range, inhibiting flocculation. In such cases, an alkali like lime or soda ash may need to be added.

Mixing Energy & Time	Rapid Mix: 1-5 min @ 100-150 rpm Slow Mix: 15-30 min @ 20-50 rpm	Rapid Mix: Ensures rapid and uniform dispersion of the coagulant for effective charge neutralization. ^{[3][8]} Slow Mix: Promotes particle collisions for floc growth without breaking up already formed flocs. ^[1]
Temperature	Higher temperatures are favorable	Reaction kinetics are faster at higher temperatures. ^[9] At lower temperatures, floc formation is slower, and a higher coagulant dose or longer mixing times may be required. ^{[3][9]}
Organic Matter	Low concentrations are favorable	Dissolved organic matter can react with aluminum ions, increasing the required coagulant dose and potentially forming undesirable disinfection byproducts later in the treatment process. ^{[7][9]}

Quantitative Data on Turbidity Removal

The following table summarizes turbidity removal efficiency under different experimental conditions as reported in various studies.

Initial Turbidity (NTU)	Aluminum Sulfate Dosage (mg/L)	pH	Contact/Settling Time (min)	Turbidity Removal Efficiency (%)	Reference
Synthetic (Kaolin)	70	6.5	45	99.72	
Domestic Wastewater	150	Not Specified	20	~90	[10]
Kızılırmak River Water	10 - 60	4.5	Not Specified	78.99 (Max)	[11]
Polluted Surface Water	Not Specified	5 - 8	Not Specified	85.60 (Conductivity Reduction)	[4]

Experimental Protocol: Jar Test for Optimal Dosage Determination

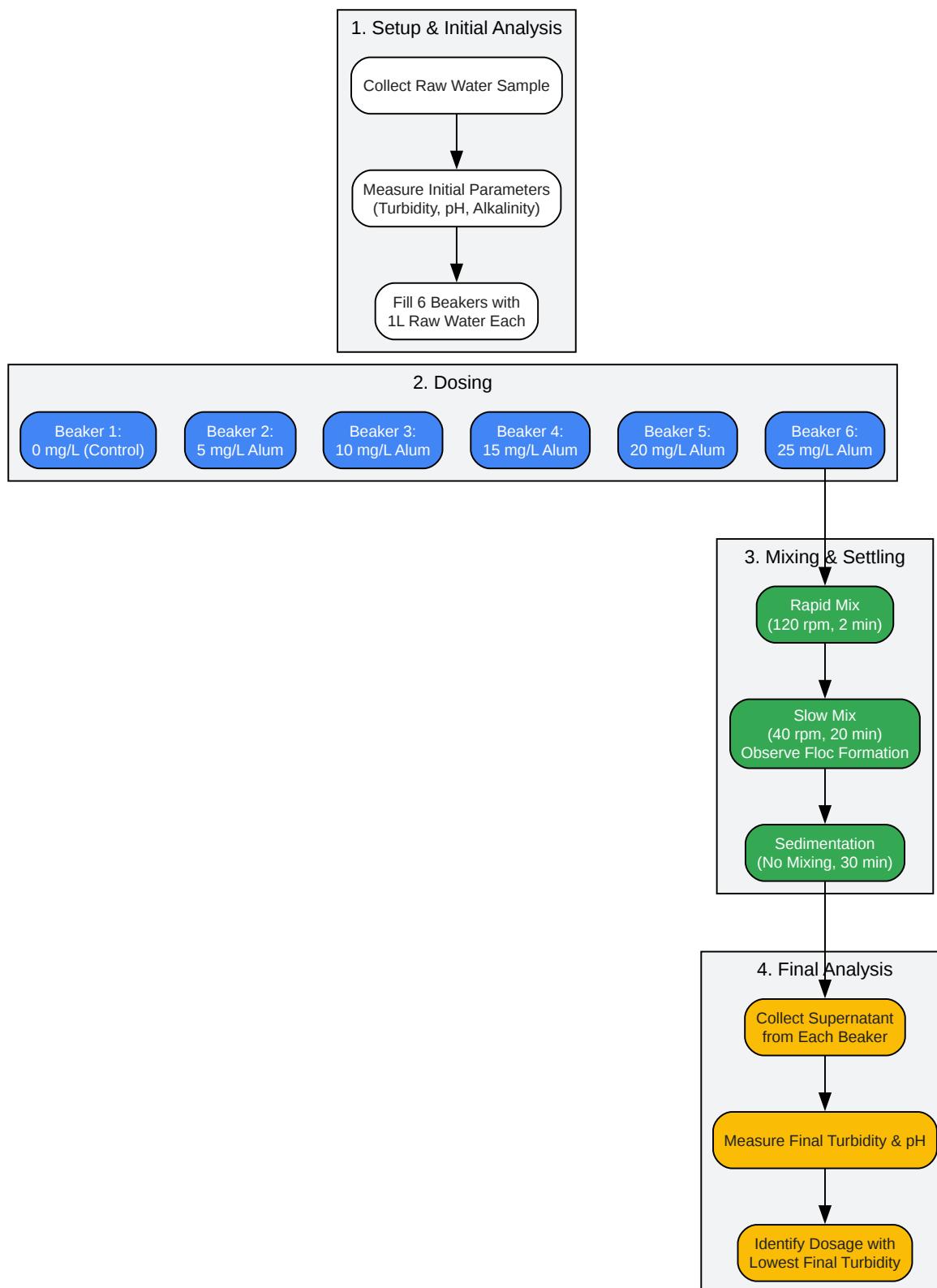
The jar test is a standard laboratory procedure used to determine the optimal operating conditions, particularly the coagulant dosage, for a specific water source.[\[12\]](#)[\[13\]](#)

1. Materials and Equipment

- Standard six-place jar testing apparatus with variable speed control[\[12\]](#)
- Six 1-liter or 2-liter beakers[\[14\]](#)
- Turbidimeter
- pH meter
- Pipettes or syringes for dosing[\[14\]](#)
- Graduated cylinders
- Stopwatch

- Raw water sample
- Aluminum sulfate stock solution (e.g., 1.0% or 10 g/L).[7]

2. Stock Solution Preparation (1.0% by weight)


- Dry Alum: Dissolve 10.0 grams of dry aluminum sulfate $[\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}]$ in deionized water to make a final volume of 1,000 mL.[7]
- Note: When this solution is used in a 1-liter beaker, 1 mL of stock solution is equivalent to a 10 mg/L (ppm) dose.[7]

3. Jar Test Procedure

- Initial Measurements: Record the initial pH, turbidity, alkalinity, and temperature of the raw water sample.[12]
- Sample Preparation: Fill each of the six beakers with 1,000 mL of the raw water sample.[12][14]
- Coagulant Dosing:
 - Place the beakers in the jar testing apparatus.
 - Leave one beaker as a control (zero dosage).
 - While the stirrers are off, add progressively increasing dosages of the alum stock solution to the remaining five beakers (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL, corresponding to 5, 10, 15, 20, 25 mg/L).[7]
- Rapid Mix (Coagulation):
 - Start the stirrer and operate it at a high speed (e.g., 120 rpm) for 2 minutes to ensure complete mixing of the coagulant.[15]
- Slow Mix (Flocculation):

- Reduce the stirring speed to a slow mix (e.g., 40 rpm) and continue mixing for 20 minutes. [15]
- Observe the formation of flocs in each beaker. Note the floc size (pinpoint, small, medium, large) and appearance.
- Sedimentation:
 - Stop the stirrers completely and allow the flocs to settle undisturbed for a predetermined period (e.g., 30 minutes).[12]
- Final Measurements:
 - Carefully withdraw a sample from the supernatant of each beaker from a point about halfway between the surface and the top of the settled sludge.
 - Measure and record the final turbidity and pH of each sample.[12]
- Determine Optimal Dosage: The optimal aluminum sulfate dosage is the one that produces the lowest final turbidity, corresponding to the clearest supernatant.[7] An over-dosed beaker may appear cloudy or have fluffy, poor-settling floc.[12]

Diagram: Jar Test Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for the jar test protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alliancechemical.com [alliancechemical.com]
- 2. Exploring the Chemistry Behind Coagulant Aluminium Sulphate Applications - Zhengzhou Mahaco Industrial Co.,Ltd (M.H.C) [mahaco.biz]
- 3. watconman.org [watconman.org]
- 4. mdpi.com [mdpi.com]
- 5. News - Aluminum Sulfate: A Powerful Coagulant in Water Purification [yuncangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]
- 8. sswm.info [sswm.info]
- 9. alumsulphate.com [alumsulphate.com]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. researchgate.net [researchgate.net]
- 12. actat.wvu.edu [actat.wvu.edu]
- 13. sugarprocesstech.com [sugarprocesstech.com]
- 14. studylib.net [studylib.net]
- 15. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes: Flocculation Mechanism of Aluminum Sulfate for Turbidity Removal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260447#flocculation-mechanism-of-aluminum-sulfate-for-turbidity-removal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com